

Structure Elucidation of Benzyl-(6-methyl-benzothiazol-2-yl)-amine: A Technical Guide

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Compound of Interest

Compound Name: Benzyl-(6-methyl-benzothiazol-2-yl)-amine

Cat. No.: B1333000

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**. It encompasses predicted spectroscopic data based on closely related analogs, detailed experimental protocols for its synthesis, and insights into its potential biological mechanism of action.

Chemical Structure and Properties

Chemical Name: **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** CAS Number: 56406-14-5

Molecular Formula: C₁₅H₁₄N₂S Molecular Weight: 254.35 g/mol

The structure consists of a 6-methyl-benzothiazole core linked to a benzyl group via a secondary amine.

Caption: Molecular Structure of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**

Spectroscopic Data for Structure Elucidation

While specific experimental spectra for **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** are not readily available in the searched literature, the following tables present predicted data based on the reported values for the closely related analog, 6-Methyl-N-(4-methylbenzyl)-1,3-

benzothiazol-2-amine[1]. The predictions account for the removal of the p-methyl group from the benzyl ring.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.30	t	1H	-NH-
~7.50	s	1H	H-7 (benzothiazole)
~7.30-7.40	m	5H	Phenyl-H
~7.25	d	1H	H-4 (benzothiazole)
~7.05	d	1H	H-5 (benzothiazole)
~4.55	d	2H	-CH ₂ -
~2.40	s	3H	-CH ₃ (benzothiazole)

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~166.0	C-2 (benzothiazole, C=N)
~150.8	C-7a (benzothiazole)
~139.0	C-ipso (phenyl)
~130.9	C-6 (benzothiazole)
~130.5	C-3a (benzothiazole)
~128.7	C-para/ortho (phenyl)
~127.5	C-meta (phenyl)
~127.0	C-4 (benzothiazole)
~121.3	C-5 (benzothiazole)
~118.2	C-7 (benzothiazole)
~47.5	-CH ₂ -
~21.2	-CH ₃

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

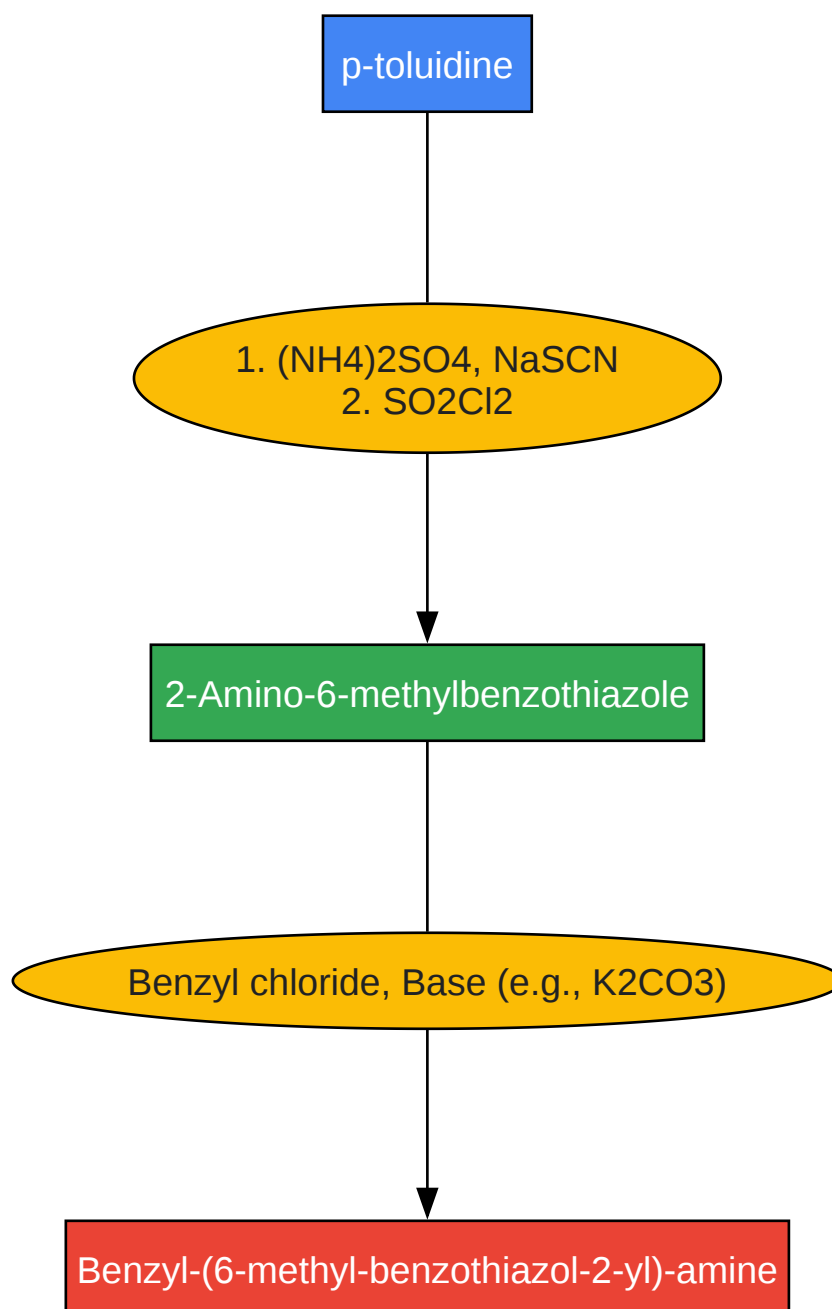
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Medium	N-H stretch
~3050	Weak	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch
~1600	Strong	C=N stretch (benzothiazole)
~1595	Medium	Aromatic C=C stretch
~1250	Strong	Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
254	[M] ⁺ (Molecular Ion)
163	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
91	[C ₇ H ₇] ⁺ (Benzyl cation)

Experimental Protocols

The synthesis of **Benzyl-(6-methyl-benzothiazol-2-yl)-amine** can be achieved in a two-step process.



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Caption: Synthetic workflow for **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**.

Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)

This protocol is adapted from the Organic Syntheses procedure for the preparation of 2-Amino-6-methylbenzothiazole.

Materials:

- p-Toluidine
- Chlorobenzene
- Concentrated Sulfuric Acid
- Sodium Thiocyanate
- Sulfuryl Chloride
- Concentrated Ammonium Hydroxide
- Ethanol
- Activated Carbon (Norit)

Procedure:

- A solution of p-toluidine (1 mole) in chlorobenzene (700 ml) is prepared in a 3-L three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.
- Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes.
- Sodium thiocyanate (1.1 moles) is added to the suspension of p-toluidine sulfate, and the mixture is heated at 100°C for 3 hours.
- The solution is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, maintaining the temperature below 50°C.
- The mixture is kept at 50°C for 2 hours.
- Chlorobenzene is removed by filtration, and the solid residue is dissolved in 1 L of hot water. The remaining solvent is removed by steam distillation.
- The solution is filtered and made alkaline with concentrated ammonium hydroxide.

- The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.
- The crude product is recrystallized from hot ethanol with the addition of activated carbon to yield pale yellow granular crystals.

Synthesis of Benzyl-(6-methyl-benzothiazol-2-yl)-amine (Final Product)

This is a general procedure for the N-alkylation of 2-aminobenzothiazoles.

Materials:

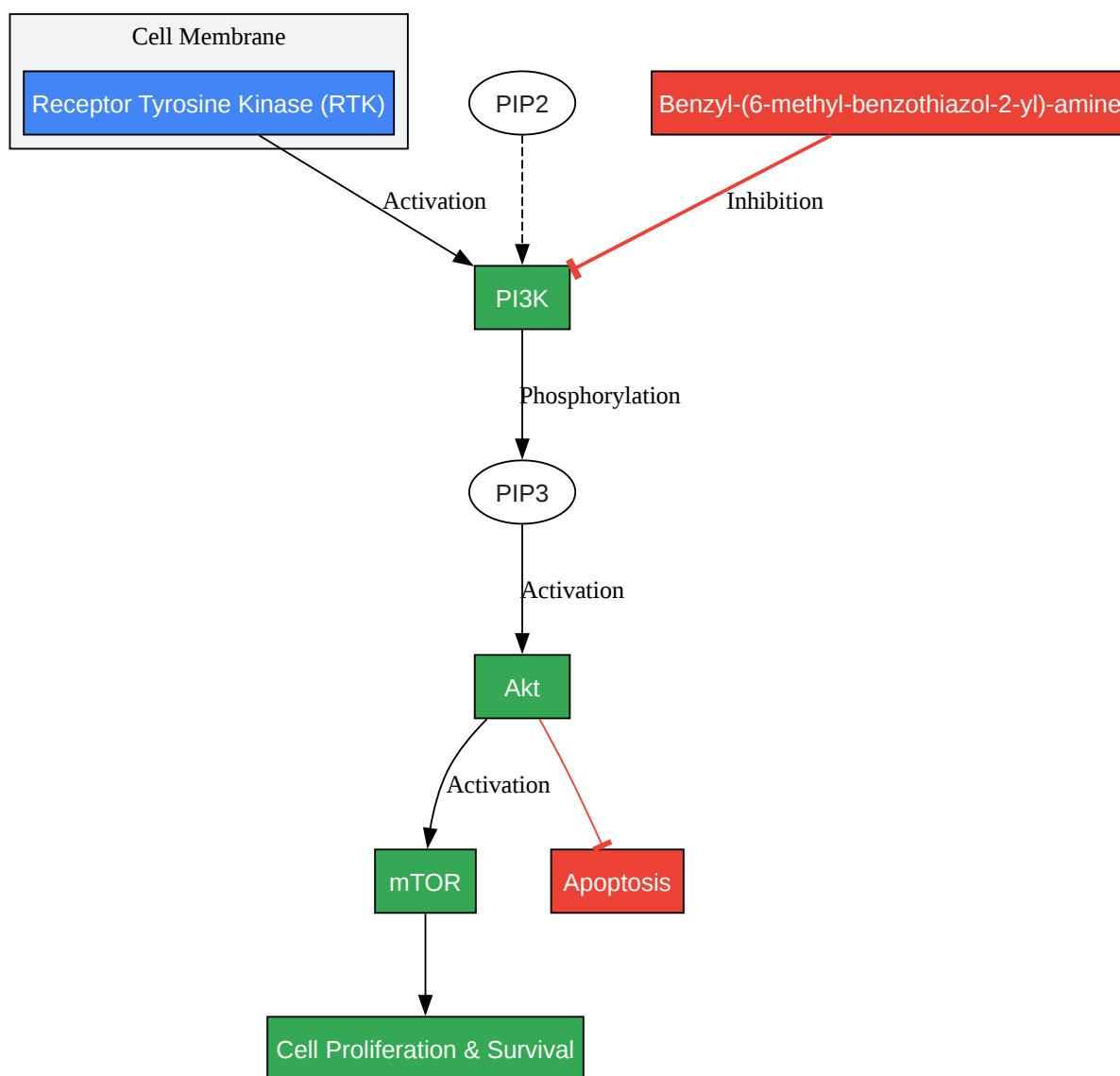
- 2-Amino-6-methylbenzothiazole
- Benzyl chloride
- Potassium carbonate (or another suitable base)
- Dimethylformamide (DMF) or other suitable solvent

Procedure:

- To a solution of 2-amino-6-methylbenzothiazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
- Add benzyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.
- The reaction mixture is stirred at 60-80°C for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
- The precipitated solid is filtered, washed with water, and dried.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture) to afford the pure **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**.

Potential Signaling Pathway Inhibition

Derivatives of 2-aminobenzothiazole have been extensively studied for their anticancer properties. A common mechanism of action for this class of compounds is the inhibition of the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.^{[2][3][4][5][6][7][8][9]} Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.



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Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

The diagram illustrates that upon activation of a Receptor Tyrosine Kinase (RTK), Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation of PIP2 to PIP3. PIP3 then activates Akt, which in turn activates mTOR, promoting cell proliferation and survival while inhibiting apoptosis. **Benzyl-(6-methyl-benzothiazol-2-yl)-amine**, as a representative 2-aminobenzothiazole derivative, is proposed to inhibit PI3K, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells.

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